REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])C.NC[C@@H]([C:16]1[CH:25]=[CH:24][C:23](O)=[C:22]2[C:17]=1[CH:18]=[CH:19][C:20](=O)[NH:21]2)O[Si](C(C)(C)C)(C)C.C(O[BH-](O[C:38](=O)[CH3:39])OC(=O)C)(=O)C.[Na+].Cl[CH2:43]Cl>CO>[C:17]1([C:18]2[CH:19]=[CH:20][CH:39]=[CH:38][CH:43]=2)[CH:16]=[CH:25][CH:24]=[CH:23][C:22]=1[NH:21][C:1](=[O:3])[OH:4] |f:0.1,2.3|
|
Name
|
5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate
|
Quantity
|
124.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.NC[C@H](O[Si](C)(C)C(C)(C)C)C1=C2C=CC(NC2=C(C=C1)O)=O
|
Name
|
|
Quantity
|
190.7 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the product from Preparation 97
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding water (about 0.2 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NC(O)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |